BenchChemオンラインストアへようこそ!

2-(4-(3-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

Lipophilicity XLogP3 Lead optimization

2-(4-(3-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile (CAS 1226443-09-9) is a heterocyclic small molecule belonging to the dihydropyrazine-2,3-dione class, featuring a 3-fluorophenyl substituent at N4 and an acetonitrile group at N1. Its molecular formula is C₁₂H₈FN₃O₂ with a molecular weight of 245.21 g/mol and a computed XLogP3 of 0.8.

Molecular Formula C12H8FN3O2
Molecular Weight 245.213
CAS No. 1226443-09-9
Cat. No. B2727586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(3-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile
CAS1226443-09-9
Molecular FormulaC12H8FN3O2
Molecular Weight245.213
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)N2C=CN(C(=O)C2=O)CC#N
InChIInChI=1S/C12H8FN3O2/c13-9-2-1-3-10(8-9)16-7-6-15(5-4-14)11(17)12(16)18/h1-3,6-8H,5H2
InChIKeySIRAMEYVKIDUOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(3-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile (CAS 1226443-09-9): Structural Identity and Class Baseline


2-(4-(3-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile (CAS 1226443-09-9) is a heterocyclic small molecule belonging to the dihydropyrazine-2,3-dione class, featuring a 3-fluorophenyl substituent at N4 and an acetonitrile group at N1 [1]. Its molecular formula is C₁₂H₈FN₃O₂ with a molecular weight of 245.21 g/mol and a computed XLogP3 of 0.8 [1]. The compound is commercially available as a research chemical with a certified purity of 98% .

Why Generic Substitution of Dihydropyrazine-2,3-dione Acetonitrile Analogs Creates Quantifiable Risk


The dihydropyrazine-2,3-dione core is acutely sensitive to N4-aryl substitution: changing the halogen identity or position alters lipophilicity (XLogP3), hydrogen bond acceptor count, and metabolic vulnerability [1][2]. The 3-fluorophenyl substitution in this compound yields a lipophilicity increment of +0.1 logP units over the unsubstituted phenyl analog while adding only +18 Da [1][3], a distinct profile compared with 4-chlorophenyl derivatives which add +34 Da and +0.7 logP units [4]. These measurable differences mean that even close structural analogs are not functionally interchangeable without re-optimization of the property profile for the specific application context.

Quantitative Differentiation Evidence for 2-(4-(3-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile (CAS 1226443-09-9)


Lipophilicity Control: XLogP3 Comparison Across N4-Aryl Dihydropyrazine-2,3-dione Acetonitriles

The target 3-fluorophenyl compound has a computed XLogP3 of 0.8, providing a modest +0.1 logP increase over the unsubstituted phenyl analog (XLogP3 0.7) [1][2]. In contrast, the 4-chlorophenyl analog exhibits XLogP3 1.4, a +0.7 logP jump that more than doubles the lipophilicity relative to the phenyl baseline [3]. The 3-fluorophenyl substitution thus offers a finely controlled lipophilicity increment, minimizing the risk of exceeding preferred drug-like logP ranges while still providing the metabolic benefits of halogenation.

Lipophilicity XLogP3 Lead optimization Drug-likeness

Hydrogen Bond Acceptor Count: Enhanced Intermolecular Interaction Capacity vs. Non-Halogenated Analog

The 3-fluorophenyl compound possesses 4 hydrogen bond acceptor (HBA) atoms compared to 3 HBA atoms for the unsubstituted phenyl analog [1][2]. The additional fluorine atom on the aryl ring contributes one extra H-bond acceptor site without adding hydrogen bond donor capacity (HBD count remains 0 for both) [1][2]. The 4-fluorophenyl isomer also has 4 HBA [3]; however, the meta-substitution pattern in the target compound positions the fluorine in a different electronic environment that may differentially influence binding interactions at the molecular target.

Hydrogen bond acceptor HBA count Binding interactions Molecular recognition

Meta-Fluorine Substitution: Potential Metabolic Stability Advantage Over Para-Fluorine Isomers

Fluorine substitution is a well-established strategy for blocking oxidative metabolism at specific positions on aryl rings [1]. Meta-substituted fluorine (as in this compound) occupies a different electronic environment than para-fluorine, with distinct effects on the electron density of the aromatic ring that can influence the susceptibility of adjacent positions to cytochrome P450-mediated oxidation [1][2]. While no direct head-to-head microsomal stability data are publicly available for this specific dihydropyrazine-dione series, the broader medicinal chemistry literature demonstrates that the position of fluorine substitution (ortho, meta, para) can significantly impact metabolic clearance rates [1][3].

Metabolic stability Fluorine substitution CYP450 Oxidative metabolism

Molecular Weight Efficiency: Fluorine as the Minimal Halogen for Property Modulation

Fluorine is the smallest halogen substituent, contributing only +18 Da to the molecular weight (target MW = 245.21 g/mol vs. phenyl analog MW = 227.22 g/mol) [1][2]. In contrast, the 4-chlorophenyl analog adds +34 Da (MW = 261.66 g/mol), nearly double the mass increment [3]. For fragment-based or lead-like compound libraries where maintaining low molecular weight is a priority, the 3-fluorophenyl substitution provides a favorable balance of property modulation without excessive mass increase.

Molecular weight Ligand efficiency Halogenation Lead-likeness

High-Value Application Scenarios for 2-(4-(3-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile Based on Differential Evidence


Lead Optimization in Kinase Inhibitor Programs Requiring Controlled Lipophilicity

The dihydropyrazine-2,3-dione scaffold has been explored as an ATP-competitive kinase inhibitor motif [1]. The 3-fluorophenyl analog, with an XLogP3 of 0.8, provides a modest lipophilicity increment (+0.1 logP) over the unsubstituted phenyl analog while maintaining favorable drug-like property space [2]. Teams optimizing hinge-binding heterocycles can use this building block to probe the effect of meta-fluorine on kinase selectivity and cellular potency without the excessive logP increase associated with chloro substitution (+0.7 logP) [3].

Fragment-Based Drug Discovery Library Design with Balanced H-Bond Capacity

Fragment libraries benefit from compounds with high hydrogen bond acceptor capacity relative to molecular weight [1]. With 4 HBA and MW of 245.21 g/mol, the 3-fluorophenyl analog offers a favorable HBA/MW ratio (0.0163 HBA/Da) compared to the phenyl analog (3 HBA, 227.22 g/mol, ratio 0.0132) [2][3]. This enhanced polar interaction potential, combined with the presence of the acetonitrile group as a potential covalent warhead precursor, makes this compound suitable for fragment screening collections targeting cysteine or serine proteases.

Metabolic Stability SAR Probing: Differentiating Meta- vs. Para-Fluorine Effects

In drug discovery programs where oxidative metabolism on the N-aryl ring is a concern, the 3-fluorophenyl substitution offers a direct comparator to the 4-fluorophenyl isomer for evaluating positional effects on metabolic stability [1]. Researchers can procure both isomers and conduct parallel microsomal or hepatocyte stability assays to determine whether meta-fluorine provides superior blockade of metabolic hotspots in their specific chemical series [1][2]. Such head-to-head comparisons are essential for establishing definitive SAR before committing to costly in vivo studies.

Building Block for Covalent Inhibitor Synthesis via Nitrile Functionalization

The acetonitrile group at N1 can serve as a precursor for further functionalization (e.g., hydrolysis to carboxylic acid, reduction to amine, or cycloaddition reactions) [1]. The 3-fluorophenyl substitution on the dihydropyrazine-dione core provides a distinct electronic environment that may influence the reactivity of the nitrile group compared to other N4-aryl analogs. Medicinal chemistry teams synthesizing focused libraries of covalent inhibitors can use this building block as a versatile intermediate [2].

Quote Request

Request a Quote for 2-(4-(3-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.